Lofenal

Description

Properties

CAS No. |

10047-08-2 |

|---|---|

Molecular Formula |

C21H24Cl2N2O3 |

Molecular Weight |

423.3 g/mol |

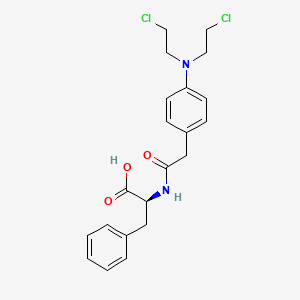

IUPAC Name |

2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H24Cl2N2O3/c22-10-12-25(13-11-23)18-8-6-17(7-9-18)15-20(26)24-19(21(27)28)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,24,26)(H,27,28) |

InChI Key |

WOJORPYBSQEBBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lofenal lofenal, (D-Phe)-isomer lofenal, (L-Phe)-isomer N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-dl-phenylalanine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine. This compound, a derivative of phenylalanine and a nitrogen mustard, is of interest for its potential as an alkylating agent in pharmacological research. The synthesis involves a multi-step process, beginning with the preparation of a key intermediate, 4-(bis(2-chloroethyl)amino)phenylacetic acid, followed by its coupling with L-phenylalanine.

The protocols described herein are compiled based on established and analogous chemical transformations reported in scientific literature, providing a robust framework for its synthesis.

Overall Synthesis Scheme

The synthesis can be logically divided into two primary stages:

-

Synthesis of the Phenylacetic Acid Mustard Intermediate: Preparation of 4-(bis(2-chloroethyl)amino)phenylacetic acid starting from 4-aminophenylacetic acid.

-

Coupling and Deprotection: Acylation of L-phenylalanine ethyl ester with the synthesized intermediate, followed by ester hydrolysis to yield the final product.

Part 1: Synthesis of 4-(bis(2-chloroethyl)amino)phenylacetic Acid

This key intermediate, also known as phenylacetic acid mustard, is a bifunctional aromatic alkylating agent.[1][2] Its synthesis is achieved through a two-step process involving hydroxyethylation of 4-aminophenylacetic acid followed by chlorination.

Step 1.1: Hydroxyethylation to form 4-(bis(2-hydroxyethyl)amino)phenylacetic Acid

This step introduces two hydroxyethyl groups onto the aromatic amine. The protocol is adapted from similar hydroxyethylation reactions of aromatic amines.[3][4]

Experimental Protocol:

-

Suspend 4-aminophenylacetic acid (1.0 eq) in a mixture of water and glacial acetic acid. Stir until complete dissolution is achieved.

-

To the solution, add ethylene oxide (excess, approx. 5-10 eq) with shaking.

-

Seal the reaction vessel and keep it at room temperature for 24 hours.

-

Pour the resulting clear solution into a large volume of cold water.

-

Carefully add sodium bicarbonate with stirring until the solution is slightly alkaline, leading to the precipitation of the product.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 4-(bis(2-hydroxyethyl)amino)phenylacetic acid, which may be a gummy solid.

Step 1.2: Chlorination to form 4-(bis(2-chloroethyl)amino)phenylacetic Acid

The dihydroxy intermediate is converted to the corresponding dichloro compound using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol:

-

Dissolve the crude 4-(bis(2-hydroxyethyl)amino)phenylacetic acid (1.0 eq) from the previous step in a suitable anhydrous, non-protic solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (≥ 2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully quench the excess SOCl₂ by slowly adding it to ice water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to obtain crude 4-(bis(2-chloroethyl)amino)phenylacetic acid.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine

This stage involves the formation of an amide bond between the synthesized phenylacetic acid mustard and the amino group of L-phenylalanine.

Step 2.1: Preparation of L-Phenylalanine Ethyl Ester Hydrochloride

To prevent side reactions, the carboxylic acid group of L-phenylalanine is protected as an ethyl ester.[6][7]

Experimental Protocol:

-

Suspend L-phenylalanine (1.0 eq) in absolute ethanol.

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride (1.2 eq) dropwise.[6]

-

After saturation or addition, reflux the mixture for 4-6 hours.

-

Remove the solvent under reduced pressure to yield the crude L-phenylalanine ethyl ester hydrochloride.

-

Recrystallize the solid product from a mixture of absolute ethanol and diethyl ether to obtain pure white crystals.

Step 2.2: Coupling Reaction

The coupling is achieved by converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amino ester.[7][8]

Experimental Protocol:

-

Reflux a solution of 4-(bis(2-chloroethyl)amino)phenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) for 1-2 hours to form the acid chloride.

-

Remove the excess SOCl₂ by distillation under reduced pressure. The resulting crude (4-(bis(2-chloroethyl)amino)phenyl)acetyl chloride is used directly in the next step.

-

Dissolve L-phenylalanine ethyl ester hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane.

-

Add triethylamine (2.2 eq) to neutralize the hydrochloride and the HCl that will be generated during the reaction. Stir for 30 minutes.

-

Cool the solution to 0 °C and add a solution of the crude acid chloride in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.[7]

-

Wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine ethyl ester.

Step 2.3: Saponification to Yield the Final Product

The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.

Experimental Protocol:

-

Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature until TLC indicates the disappearance of the starting material.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with dilute HCl.

-

The final product, (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the properties of the key compounds in this synthesis.

Table 1: Properties of Starting Materials and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-Aminophenylacetic Acid | C₈H₉NO₂ | 151.16 | 201 (dec.) | |

| 4-(bis(2-chloroethyl)amino)phenylacetic acid | C₁₂H₁₅Cl₂NO₂ | 276.16 | N/A | [2] |

| L-Phenylalanine Ethyl Ester Hydrochloride | C₁₁H₁₆ClNO₂ | 229.70 | ~158 | [9] |

Table 2: Properties of the Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine | C₂₁H₂₄Cl₂N₂O₃ | 439.34 | 12684-20-7 |

Diagrams

Synthesis Workflow

The following diagram illustrates the complete synthetic pathway for (2-(4-(bis(2-chloroethyl)amino)phenyl)acetyl)phenylalanine.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactions of 4-bis(2-chloroethyl)aminophenylacetic acid (phenylacetic acid mustard) in physiological solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. US3032584A - p-bis-(2-chloroethyl) aminophenylalanine and the process for the production thereof - Google Patents [patents.google.com]

- 5. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. rsc.org [rsc.org]

Lofenal (Diclofenac): A Technical Examination of its Cytostatic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lofenal, the brand name for the non-steroidal anti-inflammatory drug (NSAID) diclofenac, has demonstrated significant cytostatic and cytotoxic properties against a range of cancer cell lines. Traditionally used for its analgesic and anti-inflammatory effects, emerging evidence has highlighted its potential as a repurposed oncological therapeutic. This technical guide provides an in-depth analysis of the cytostatic mechanisms of diclofenac, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Its multifaceted action, encompassing the inhibition of cyclooxygenase (COX) enzymes, modulation of pivotal signaling cascades, and induction of apoptosis, presents a compelling case for its further investigation in cancer therapy.

Introduction

Diclofenac is a well-established NSAID that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] Beyond its anti-inflammatory role, a growing body of preclinical research has illuminated its anti-cancer capabilities.[2] These studies indicate that diclofenac can impede cancer cell proliferation, induce programmed cell death (apoptosis), and disrupt tumor-associated processes such as angiogenesis and metabolic reprogramming. This guide synthesizes the current understanding of diclofenac's cytostatic effects, offering a technical resource for researchers in oncology and drug development.

Quantitative Analysis of Cytotoxic Activity

The cytostatic and cytotoxic efficacy of diclofenac has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following tables summarize the IC50 values of diclofenac in various human cancer cell lines, providing a comparative overview of its potency.

Table 1: IC50 Values of Diclofenac in Human Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 350 | [3] |

| HeLa | Cervical Cancer | 985 | [3] |

| MCF-7 | Breast Cancer | 1095 | [3] |

Table 2: IC50 Values of Diclofenac in Human Cancer Cell Lines (48-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 248 | [3] |

| SW480 | Colorectal Cancer | 37 | [3] |

| DLD-1 | Colorectal Cancer | 170 | [3] |

| HeLa | Cervical Cancer | 548 | [3] |

| MCF-7 | Breast Cancer | 150 | [3] |

| U937 | Myeloid Leukemia | 100-200 | [3] |

| MelIm | Melanoma | 400 | [3] |

| HTZ-349 | Glioblastoma | 100 | [4] |

| U87MG | Glioblastoma | 100 | [4] |

| A172 | Glioblastoma | 100 | [4] |

Table 3: IC50 Values of Diclofenac in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKOV-3 | Ovarian Cancer | 6-60 | [5] |

| CAOV-3 | Ovarian Cancer | 6-60 | [5] |

| SW626 | Ovarian Cancer | 6-60 | [5] |

| 36M2 | Ovarian Cancer | 6-60 | [5] |

| HepG2 | Hepatocellular Carcinoma | 50 µg/mL | [5] |

Key Mechanisms of Cytostatic Action

Diclofenac exerts its anti-cancer effects through a variety of molecular mechanisms. These include the canonical COX-inhibition pathway, as well as several COX-independent pathways that are critical to its cytostatic activity.

Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandin E2 (PGE2), in particular, has been implicated in promoting cancer progression through various mechanisms, including cell proliferation, angiogenesis, and immunosuppression.[6] By blocking PGE2 synthesis, diclofenac can effectively attenuate these pro-tumorigenic signals.

Modulation of c-Myc and Glucose Metabolism

A pivotal COX-independent mechanism of diclofenac's anti-cancer activity is its ability to downregulate the expression of the c-Myc proto-oncogene.[7] c-Myc is a critical regulator of cell growth and metabolism. Its inhibition by diclofenac leads to a decrease in the expression of glucose transporter 1 (GLUT1) and lactate dehydrogenase A (LDHA), key components of the glycolytic pathway.[8][9] This disruption of glucose metabolism starves cancer cells of the energy required for their rapid proliferation.

Induction of Apoptosis

Diclofenac induces apoptosis in cancer cells through multiple pathways, primarily involving the activation of caspases.[10] It has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the generation of reactive oxygen species (ROS), suppression of Akt activity, activation of caspase-8 and caspase-9, and subsequent activation of executioner caspase-3.[10]

Inhibition of Angiogenesis

Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Diclofenac has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates vasculogenesis and angiogenesis.[11][12]

Destabilization of Microtubules

Recent studies have revealed that diclofenac can induce mitotic arrest and cell death by destabilizing microtubules.[13] This inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, leading to a compromised spindle assembly checkpoint and subsequent apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytostatic properties of diclofenac.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of diclofenac (e.g., 0-400 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cancer cells in a 6-well plate and treat with diclofenac at the desired concentration and time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cancer cells and treat with diclofenac as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the cytostatic and pro-apoptotic properties of this compound (diclofenac) against a variety of cancer cell types. Its ability to target multiple, often interconnected, pathways crucial for cancer cell survival and proliferation makes it a promising candidate for further oncological research. The well-established clinical safety profile of diclofenac as an anti-inflammatory agent provides a solid foundation for its repurposing in cancer therapy.

Future research should focus on several key areas:

-

In vivo studies and clinical trials: While preclinical data is encouraging, robust clinical trials are necessary to validate the efficacy and safety of diclofenac as a cancer therapeutic, both as a monotherapy and in combination with existing treatments.

-

Combination therapies: Investigating the synergistic effects of diclofenac with conventional chemotherapeutics, targeted therapies, and immunotherapies could lead to more effective treatment regimens.

-

Biomarker discovery: Identifying predictive biomarkers could help to select patients who are most likely to respond to diclofenac treatment, enabling a more personalized medicine approach.

References

- 1. pnas.org [pnas.org]

- 2. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of angiogenesis by NSAIDs: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New aspects of an old drug--diclofenac targets MYC and glucose metabolism in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The radiation- and chemo-sensitizing capacity of diclofenac can be predicted by a decreased lactate metabolism and stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diclofenac impairs the proliferation and glucose metabolism of triple-negative breast cancer cells by targeting the c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of diclofenac-induced apoptosis of promyelocytic leukemia: dependency on reactive oxygen species, Akt, Bid, cytochrome and caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity - Public Library of Science - Figshare [plos.figshare.com]

- 12. mdpi.com [mdpi.com]

- 13. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on Diclofenac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. This document summarizes key findings from non-clinical studies, focusing on pharmacodynamics, pharmacokinetics, and toxicology.

Pharmacodynamics

Diclofenac's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Diclofenac inhibits both COX-1 and COX-2 isoenzymes, with a preferential inhibition of COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibitory activity of diclofenac against COX-1 and COX-2 has been quantified in various in vitro assays.

Table 1: In Vitro COX Inhibition by Diclofenac

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | 1.3 ± 0.2 | 0.05 ± 0.01 | 26 | [2] |

| Human Peripheral Monocytes | 0.076 | 0.026 | 2.9 | [3] |

| Human Whole Blood Assay | - | - | ~20 | [1] |

| Human Recombinant Enzyme | 0.7 | 0.07 | 10 | [2] |

IC50: The half maximal inhibitory concentration.

Other Potential Mechanisms of Action

Beyond COX inhibition, preclinical studies suggest that diclofenac may exert its effects through several other pathways:

-

Inhibition of Lipoxygenase Pathway: Diclofenac may also inhibit the lipoxygenase pathway, leading to a decrease in the production of leukotrienes, another class of inflammatory mediators.[4][5]

-

Modulation of Ion Channels: There is evidence to suggest that diclofenac can modulate the activity of various ion channels involved in pain signaling.[6]

-

Effect on Pro-inflammatory Cytokines: Diclofenac has been shown to reduce the levels of certain pro-inflammatory cytokines, which are signaling molecules that play a significant role in the inflammatory response.[6]

Pharmacokinetics

The pharmacokinetic profile of diclofenac has been extensively studied in various animal models.

Table 2: Pharmacokinetic Parameters of Diclofenac in Rats (Single 10 mg/kg Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 1550 ± 320 | |

| Tmax (h) | 0.5 ± 0.2 | |

| AUC (0-t) (ng·h/mL) | 2450 ± 450 | |

| t1/2 (h) | 1.2 ± 0.3 |

Table 3: Pharmacokinetic Parameters of Diclofenac in Mice (Single 10 mg/kg Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 2100 ± 560 | |

| Tmax (h) | 0.25 ± 0.1 | |

| AUC (0-t) (ng·h/mL) | 3200 ± 780 | |

| t1/2 (h) | 0.8 ± 0.2 |

Toxicology

The toxicological profile of diclofenac has been evaluated in a range of preclinical studies.

Acute Toxicity

The acute toxicity of diclofenac is relatively low.

Table 4: Acute Toxicity of Diclofenac

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 150 | |

| Mouse | Oral | 390 |

LD50: The dose that is lethal to 50% of the tested population.

Reproductive and Developmental Toxicity

Studies in rats have investigated the potential reproductive and developmental toxicity of diclofenac.

Table 5: Reproductive and Developmental Toxicity of Diclofenac in Rats

| Study Type | Dosing | Key Findings | Reference |

| Male Fertility | 0.5, 1.0, and 2.0 mg/kg/day for 60 days | Decreased sperm motility and count at higher doses. | [7] |

| Teratogenicity | 10, 20, and 40 mg/kg/day during organogenesis | Increased incidence of fetal resorptions and skeletal abnormalities at the highest dose. | [8][9] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of test compounds.

Protocol:

-

Male Wistar rats (150-200 g) are used.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are randomly assigned to treatment groups (e.g., vehicle control, diclofenac).

-

Diclofenac (e.g., 5 mg/kg) or vehicle is administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[10][11][12][13]

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model is used to study chronic inflammation and the efficacy of anti-arthritic drugs.

Protocol:

-

Male Lewis rats (180-220 g) are used.

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of FCA into the base of the tail.[14][15][16][17]

-

Animals are monitored daily for clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness).

-

Treatment with diclofenac (e.g., 3 mg/kg/day, orally) or vehicle is initiated on day 8 post-adjuvant injection and continued for a specified period (e.g., 14 days).

-

Arthritis severity is scored at regular intervals using a predefined scoring system.

-

At the end of the study, histological analysis of the joints may be performed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. Publishers Panel [bolczasopismo.pl]

- 7. Assessment of dose-dependent reproductive toxicity of diclofenac sodium in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bvmj.bu.edu.eg [bvmj.bu.edu.eg]

- 9. A study of diclofenac-induced teratogenicity during organogenesis using a whole rat embryo culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 11. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. chondrex.com [chondrex.com]

- 15. yeasenbio.com [yeasenbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

Lofenal (Diclofenac) and DNA: A Review of Genotoxicity Data and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lofenal, a brand name for the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, is widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain and inflammation.[1][3] This guide addresses the topic of this compound and its potential interaction with DNA. A thorough review of the scientific literature reveals that diclofenac is not a DNA alkylating agent. Its therapeutic effects are not mediated by the covalent addition of alkyl groups to DNA, a mechanism characteristic of certain anticancer drugs.[4][5] This document will elucidate the established mechanism of action of diclofenac, summarize the available data on its genotoxic potential, and clarify the distinction from DNA alkylation.

Established Mechanism of Action of this compound (Diclofenac)

The therapeutic effects of diclofenac are primarily attributable to its inhibition of both COX-1 and COX-2 enzymes.[3][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking this pathway, diclofenac reduces the production of prostaglandins, thereby alleviating symptoms of inflammation and pain.[1][6]

Beyond COX inhibition, other proposed mechanisms may contribute to diclofenac's pharmacological profile, including the inhibition of the thromboxane-prostanoid receptor, effects on arachidonic acid release and uptake, and inhibition of lipoxygenase enzymes.[7]

Figure 1: Mechanism of Action of this compound (Diclofenac).

Genotoxicity of Diclofenac

The genotoxicity of a substance refers to its ability to damage the genetic material (DNA) within a cell. While distinct from direct DNA alkylation, genotoxicity is a relevant consideration for any therapeutic agent.

A comprehensive review of the genotoxicity studies conducted for the marketing approval of diclofenac concluded that the drug is not genotoxic.[8][9][10] These studies, which included bacterial mutagenicity assays, in vitro mammalian cell assays, and in vivo assays, were considered appropriate by contemporary standards despite predating current Good Laboratory Practice (GLP) and International Council for Harmonisation (ICH) guidelines.[8] Long-term bioassays in rodents also showed no carcinogenic potential for diclofenac sodium.[9][10]

However, more recent studies using novel or modified in vitro test systems have suggested a potential for genotoxicity.[8][9] For example, some research has indicated that diclofenac can induce DNA damage in certain aquatic species at environmentally relevant concentrations.[11][12] One study on Cyprinus carpio (common carp) exposed to diclofenac showed a significant increase in micronucleus frequency, which is an indicator of chromosomal damage.[11] Another study assessing the eco-genotoxic impact on freshwater organisms also noted DNA damage in crustaceans at concentrations of environmental concern.[12]

It is important to note that these findings do not classify diclofenac as a DNA alkylating agent. The observed DNA damage in these specific contexts may arise from indirect mechanisms, such as the induction of oxidative stress.[11]

DNA Alkylation: A Distinct Mechanism

DNA alkylating agents are a class of compounds that covalently attach alkyl groups to nucleophilic sites on DNA bases.[4][5] This direct modification of DNA can lead to base mispairing, DNA strand breaks, and cross-linking, ultimately resulting in cytotoxicity and mutagenicity.[5][13] This mechanism is the basis for the therapeutic effect of many chemotherapeutic drugs used in cancer treatment.[4][14]

Examples of well-known DNA alkylating agents include:

-

Nitrogen mustards (e.g., cyclophosphamide, melphalan)[13]

-

Nitrosoureas (e.g., carmustine, lomustine)

-

Alkyl sulfonates (e.g., busulfan)[13]

-

Triazines (e.g., temozolomide)[13]

The mechanism of action of these agents is fundamentally different from that of diclofenac. The available scientific literature does not support the classification of diclofenac as a DNA alkylating agent.

Summary of Data and Experimental Protocols

Due to the fact that this compound (diclofenac) is not a DNA alkylating agent, there is no quantitative data to summarize in tables regarding its DNA alkylating activity, nor are there experimental protocols for assessing such a mechanism. The core requirements of the prompt for tables and protocols on DNA alkylation by this compound cannot be fulfilled as the premise is not supported by scientific evidence.

For researchers interested in the genotoxicity of diclofenac, the following experimental approaches have been cited in the literature:

-

Micronucleus Test: This assay is used to detect chromosomal damage by quantifying the formation of micronuclei in the cytoplasm of interphase cells.[11]

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[11]

-

TUNEL Assay: This method is used to detect DNA fragmentation that is a hallmark of apoptosis.[11]

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used method to assess the mutagenic potential of a compound.[8][9]

Detailed protocols for these standard genotoxicity assays can be found in established toxicology and molecular biology methodology manuals and guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).

Conclusion

References

- 1. LOFENA™ (diclofenac potassium tablets, USP) [dailymed.nlm.nih.gov]

- 2. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]

- 4. adooq.com [adooq.com]

- 5. mdpi.com [mdpi.com]

- 6. droracle.ai [droracle.ai]

- 7. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review of genotoxicity data for diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review of genotoxicity data for diclofenac - OAK Open Access Archive [oak.novartis.com]

- 10. researchgate.net [researchgate.net]

- 11. Geno-cytotoxicity and congenital malformations produced by relevant environmental concentrations of aluminum, diclofenac and their mixture on Cyprinus carpio. An interactions study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diclofenac eco-geno-toxicity in freshwater algae, rotifers and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. f.oaes.cc [f.oaes.cc]

- 14. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylalanine Mustard (Melphalan)

An important clarification: The term "Lofenal" can refer to both a cytostatic drug and, more commonly, a brand name for a low-phenylalanine infant formula. Given the context of researchers, scientists, and drug development professionals, this guide will focus on the pharmacologically active anticancer agent phenylalanine mustard , also known as melphalan . While this compound as a cytostatic agent shares a similar bis(2-chloroethyl)amino functional group with melphalan, they are distinct chemical entities. This guide will proceed with a detailed examination of melphalan, the true phenylalanine mustard derivative used in chemotherapy.

Executive Summary

Melphalan is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs. First synthesized in 1953, it remains a cornerstone in the treatment of various malignancies, most notably multiple myeloma. Its mechanism of action is centered on the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in both dividing and non-dividing tumor cells. This technical guide provides a comprehensive overview of melphalan's chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols for its study.

Chemical and Physical Properties

Melphalan is the L-isomer of 4-[bis(2-chloroethyl)amino]phenylalanine, a derivative of the amino acid phenylalanine. The D-isomer, known as medphalan, exhibits less potent antitumor activity. The racemic form is referred to as merphalan or sarcolysin.[1][2]

| Property | Value |

| Chemical Formula | C₁₃H₁₈Cl₂N₂O₂ |

| Molecular Weight | 305.20 g/mol [1][2] |

| Appearance | White to buff-colored powder[1] |

| Solubility | Practically insoluble in water[1][2] |

| pKa₁ | ~2.5[1][2] |

| Synonyms | L-PAM, L-Sarcolysin, Alkeran[1][2] |

Mechanism of Action

The cytotoxic effects of melphalan are a direct result of its ability to alkylate DNA. This process is initiated by the intramolecular cyclization of one of the chloroethyl side chains, forming a highly reactive aziridinium (ethylenimmonium) ion.[3] This intermediate then reacts with nucleophilic sites on DNA bases.

The primary target for alkylation is the N7 position of guanine, with the N3 position of adenine being a secondary target.[3] As a bifunctional agent, melphalan possesses two chloroethyl groups, allowing it to form a second covalent bond with another DNA base. This results in the formation of DNA inter-strand and intra-strand cross-links, which are critical for its cytotoxic activity.[4]

These cross-links physically obstruct the separation of the DNA double helix, a critical step for both DNA replication and RNA transcription. The resulting DNA damage triggers cell cycle arrest, often at the G2/M phase, and activates DNA repair pathways.[5][6] However, the extensive damage caused by melphalan often overwhelms the cell's repair capacity, leading to the initiation of apoptosis (programmed cell death).[5][6]

Pharmacokinetics

Melphalan can be administered both orally and intravenously. Its absorption from the gastrointestinal tract is variable, which can lead to inconsistencies in patient response.

| Parameter | Route | Value | Population |

| Bioavailability | Oral | 61.5 - 102.0% (mean 78.3%) | Multiple Myeloma Patients[7] |

| Tₘₐₓ | Oral | 59.3 ± 6.6 min | Multiple Myeloma Patients[7] |

| Distribution Half-life (t₁/₂α) | IV | 8.0 ± 2.3 min | Multiple Myeloma Patients[7] |

| Elimination Half-life (t₁/₂β) | IV | 63.3 ± 8.7 min | Multiple Myeloma Patients[7] |

| Total Systemic Clearance | IV | 510.4 ± 57.9 ml/min | Multiple Myeloma Patients[7] |

| Plasma Protein Binding | IV | 60% to 90% | General[1] |

Metabolism of melphalan occurs primarily through chemical hydrolysis to monohydroxymelphalan and dihydroxymelphalan. Excretion is mainly via the urine.[8]

In Vitro Efficacy

The cytotoxic potency of melphalan has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's effectiveness.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| RPMI-8226 | Multiple Myeloma | 8.9[9] |

| THP-1 | Acute Monocytic Leukemia | 6.26[9] |

| HL-60 | Promyelocytic Leukemia | 3.78[9] |

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of melphalan by measuring the metabolic activity of cells.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of melphalan in culture medium. Remove the existing medium from the wells and add 100 µL of the melphalan solutions (or medium alone for control wells). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each melphalan concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value.

DNA Inter-strand Cross-link (Alkaline Comet) Assay

This assay is a sensitive method for detecting DNA damage, including inter-strand cross-links (ICLs), at the single-cell level.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, unwinds and migrates out of the nucleus, forming a "comet tail." ICLs retard this migration. To specifically measure ICLs, a damaging agent (like X-rays) is used to introduce a known number of single-strand breaks. The reduction in tail length compared to control cells (treated only with X-rays) is a measure of the frequency of ICLs.

Protocol:

-

Cell Treatment: Treat a suspension of cells with the desired concentration of melphalan for a specific duration (e.g., 2 hours). Include an untreated control.

-

Irradiation: After treatment, wash and resuspend the cells in PBS. Expose the cells to a fixed dose of ionizing radiation (e.g., 5 Gy X-rays) on ice to induce single-strand breaks. This step is crucial for visualizing the cross-links.

-

Slide Preparation: Mix approximately 1 x 10⁴ cells with 0.6% low melting point agarose and layer onto a pre-coated microscope slide. Allow to solidify on a cold plate.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes in the cold.

-

Neutralization and Staining: Gently remove the slides, wash with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and stain with a fluorescent DNA dye (e.g., SYBR Gold or propidium iodide).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA in the tail using specialized image analysis software. Calculate the ICL frequency based on the reduction in tail moment compared to the irradiated-only control.

Clinical Applications and Protocols

Melphalan is a standard-of-care agent for multiple myeloma, particularly as a high-dose conditioning regimen prior to autologous stem cell transplantation (ASCT).[11]

Example Clinical Protocol (High-Dose Melphalan for ASCT):

-

Regimen: High-dose melphalan is typically administered at a dose of 200 mg/m².[12]

-

Administration: The total dose is given intravenously, often split over two consecutive days (100 mg/m²/day) prior to the reinfusion of hematopoietic stem cells.[13]

-

Dose Adjustment: For patients with renal insufficiency or older patients (e.g., >70 years), a reduced dose of 140 mg/m² may be used.[12]

Melphalan is also used in combination with other agents, such as prednisone and bortezomib (VMP regimen), for transplant-ineligible patients.[11][12]

Conclusion

Phenylalanine mustard, or melphalan, remains a vital tool in the oncologist's armamentarium, especially for hematological malignancies. Its efficacy is rooted in its fundamental ability to induce extensive and irreparable DNA damage in cancer cells. A thorough understanding of its mechanism of action, pharmacokinetics, and the experimental methods used for its evaluation is critical for researchers and drug development professionals seeking to improve upon existing therapies and develop novel alkylating agents with enhanced efficacy and reduced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells | MDPI [mdpi.com]

- 5. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 6. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 7. The pharmacokinetics of melphalan in patients with multiple myeloma: an intravenous/oral study using a conventional dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. myeloma.org [myeloma.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. aacrjournals.org [aacrjournals.org]

Investigating the Genotoxicity of Lofenal: A Review of Available Data

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant lack of specific genotoxicity data for the cytostatic drug Lofenal, chemically identified as (2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid (CAS Number: 10047-08-2). Despite its classification as a cytostatic agent, a class of drugs known for their potential to interfere with cellular division and genetic material, detailed experimental data from standard genotoxicity assays such as the Ames test, micronucleus assay, and chromosomal aberration assay are not readily accessible.

This technical guide aims to address the inquiry into the genotoxicity of this compound by first acknowledging the absence of direct evidence and then providing a broader context based on its chemical nature as a nitrogen mustard derivative.

This compound: A Cytostatic Agent with Uncharacterized Genotoxic Potential

This compound is a cytostatic drug, indicating its intended use is to inhibit cell growth and proliferation, a common strategy in cancer chemotherapy. The mechanism of action for many cytostatic agents involves direct or indirect damage to DNA, which inherently raises concerns about their genotoxic and mutagenic potential. However, a thorough search of scientific databases has not yielded any specific studies that have evaluated this compound in the standard battery of genotoxicity tests. One study noted its effects on rat embryogenesis, suggesting a potential for developmental toxicity, but this does not provide specific information on its ability to cause gene mutations or chromosomal damage.

The Genotoxic Profile of Structurally Related Compounds: Nitrogen Mustards

This compound belongs to the class of nitrogen mustards, which are potent alkylating agents.[1] The core chemical structure of these compounds allows them to form covalent bonds with DNA, leading to a variety of genotoxic effects.

Mechanism of Action of Nitrogen Mustards

Nitrogen mustards exert their cytotoxic and genotoxic effects primarily through the alkylation of DNA. This process involves the transfer of an alkyl group to nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This can lead to several downstream consequences:

-

DNA Adduct Formation: The initial chemical modification of DNA.

-

DNA Cross-linking: Bifunctional nitrogen mustards, like this compound appears to be, can react with two different DNA bases, leading to either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.

-

DNA Strand Breaks: The repair processes initiated in response to DNA alkylation can sometimes lead to single or double-strand breaks in the DNA.

-

Mutations: If the DNA damage is not properly repaired, it can lead to permanent changes in the DNA sequence during replication, resulting in mutations.

-

Chromosomal Aberrations: Large-scale DNA damage can manifest as structural changes in chromosomes, such as deletions, duplications, inversions, and translocations.[2]

The general genotoxicity of nitrogen mustards is well-established, with many compounds in this class being confirmed mutagens and carcinogens.[1][2]

Standard Assays for Genotoxicity Assessment

To thoroughly investigate the genotoxicity of a compound like this compound, a standard battery of tests would be employed. These assays are designed to detect different types of genetic damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of the bacterium Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. The test determines if a chemical can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.

Experimental Workflow for a Hypothetical Ames Test on this compound:

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage. It assesses the formation of micronuclei, which are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosomal loss).

Logical Flow for Micronucleus Assay Interpretation:

In Vitro Chromosomal Aberration Assay

This assay provides a more direct measure of structural chromosomal damage. Cells are treated with the test substance, and then arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. The chromosomes are then examined microscopically for structural abnormalities.

Conclusion and Future Directions

References

- 1. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative genotoxicity of nitrogen mustard and nor-nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

Lofenal and Cancer Cell Apoptosis: A Clarification and Technical Overview of a Relevant Alternative

To Whom It May Concern,

This document aims to address the inquiry regarding the role of Lofenal in cancer cell apoptosis. It is crucial to begin with a point of clarification. This compound is a registered trademark for a specially formulated infant formula with low levels of the amino acid phenylalanine. Its primary and sole intended use is for the dietary management of phenylketonuria (PKU), an inherited metabolic disorder. There is no scientific evidence or research to suggest that this compound has any role in the induction of apoptosis in cancer cells.

However, recognizing the underlying interest in compounds that can induce apoptosis in cancer cells, this guide will provide a detailed technical overview of a widely studied agent with a similar-sounding name that has demonstrated pro-apoptotic effects in various cancer models: Diclofenac . Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that has been repurposed and investigated for its anti-cancer properties.[1][2][3] This document will adhere to the requested format, providing in-depth information on its mechanisms, relevant data, experimental protocols, and signaling pathways.

Technical Whitepaper: The Role of Diclofenac in Cancer Cell Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: To provide a comprehensive technical guide on the mechanisms and evidence of Diclofenac-induced apoptosis in cancer cells.

Introduction to Diclofenac as a Pro-Apoptotic Agent

Diclofenac, a widely used NSAID, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] Beyond its established anti-inflammatory role, a growing body of preclinical and clinical evidence indicates that Diclofenac can induce apoptosis in various cancer cell lines, including neuroblastoma, colorectal cancer, and fibrosarcoma.[1] Its pro-apoptotic mechanisms are multifaceted, involving both COX-dependent and COX-independent pathways.[4]

Quantitative Data on Diclofenac-Induced Apoptosis

The following tables summarize key quantitative findings from various studies investigating the apoptotic effects of Diclofenac on cancer cells.

Table 1: In Vitro Efficacy of Diclofenac in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration (µM) | Key Apoptotic Observations | Reference |

| TE11 | Esophageal Squamous Cell Carcinoma | 70.47 | Induction of apoptosis and altered cell cycle profiles. | [5] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 167.3 | Induction of apoptosis and altered cell cycle profiles. | [5] |

| KYSE410 | Esophageal Squamous Cell Carcinoma | 187.9 | Dose-dependent inhibition of viability. | [5] |

| SH-SY5Y | Neuroblastoma | 100 - 600 | Evidence of increased apoptosis. | [4] |

| Colon-26 | Colon Carcinoma | 30 - 300 | Significant increase in apoptosis. | [4] |

| PC3 | Prostate Cancer | 250 | Induced cell cycle arrest and apoptosis via extrinsic and intrinsic pathways. | [6] |

| HeLa | Cervical Cancer | 200 (LD50) | Induces mitotic arrest and cell death. | [7] |

| PANC02 | Pancreatic Cancer | Not effective in vitro | Increased apoptosis observed in vivo. | [8] |

| Rat Hepatocytes | N/A (Primary Cells) | 350 (for maximal caspase-3 activation) | Time- and dose-dependent increase of apoptotic nuclei. | [9] |

Table 2: In Vivo Effects of Diclofenac on Tumor Growth and Apoptosis

| Cancer Model | Treatment Regimen | Key Findings | Reference |

| Murine Pancreatic Cancer (PANC02 cells) | 30 mg/kg/bw for 11 days | 60% reduction in tumor weight, correlated with increased apoptosis of tumor cells. | [8] |

| Nude Rats with SH-SY5Y Neuroblastoma Xenografts | 200 mg/L or 250 mg/L in drinking water | Significant inhibition of tumor growth after 2 days. | [4] |

| Syngeneic ESCC Xenograft Tumors | Not specified | Significantly decreased tumor burden. | [5] |

Key Signaling Pathways in Diclofenac-Induced Apoptosis

Diclofenac triggers apoptosis through a complex interplay of signaling pathways. The primary mechanisms identified in the literature include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

A significant body of evidence points to the mitochondria as a central player in Diclofenac-induced apoptosis.[10] This pathway is characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: Diclofenac treatment has been shown to elevate intracellular ROS levels, leading to oxidative stress.[6][10]

-

Mitochondrial Membrane Depolarization: The increase in ROS can lead to a loss of mitochondrial membrane potential.[10]

-

Cytochrome c Release: Depolarization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[10]

-

Caspase Activation: Cytosolic cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates executioner caspases like caspase-3.[9][11]

-

Regulation by Bcl-2 Family Proteins: Diclofenac can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members such as Bax and Bak.[11][12]

Caption: Intrinsic pathway of Diclofenac-induced apoptosis.

Extrinsic (Death Receptor) Pathway

Diclofenac can also initiate apoptosis through the extrinsic pathway, which involves the activation of death receptors on the cell surface.

-

Fas Receptor Upregulation: Studies have shown that Diclofenac can upregulate the expression of the Fas death receptor.[11]

-

Caspase-8 Activation: The binding of the Fas ligand (FasL) to the Fas receptor leads to the recruitment of FADD (Fas-Associated Death Domain) and pro-caspase-8, resulting in the activation of caspase-8.

-

Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Caption: Extrinsic pathway of Diclofenac-induced apoptosis.

Other Contributing Pathways

-

p53 Signaling: In some cancer cell lines, Diclofenac has been shown to increase the expression of the tumor suppressor protein p53, which can contribute to apoptosis.[5]

-

Cell Cycle Arrest: Diclofenac can induce cell cycle arrest, which may be a precursor to apoptosis.[6][12]

-

Inhibition of Microtubule Polymerization: Recent studies suggest that Diclofenac can destabilize microtubules, leading to mitotic arrest and subsequent apoptosis.[7]

-

Impairment of Autophagy Flux: Diclofenac can inhibit autophagic flux, leading to the accumulation of damaged mitochondria and an increase in ROS, thereby promoting apoptosis.[7]

Experimental Protocols

This section details common methodologies used to assess Diclofenac-induced apoptosis.

Cell Viability Assays

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Diclofenac for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Detection

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:

-

Culture and treat cells with Diclofenac as described above.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Incubate the cells with a mixture of TdT (terminal deoxynucleotidyl transferase) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Visualize and quantify the fluorescently labeled apoptotic cells using fluorescence microscopy.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest and wash the treated cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Caspase Activity Assays

-

Colorimetric or Fluorometric Caspase Assays:

-

Prepare cell lysates from treated and control cells.

-

Add a specific caspase substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AFC).

-

Incubate to allow the active caspase to cleave the substrate, releasing the chromophore or fluorophore.

-

Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

-

Western Blotting for Apoptosis-Related Proteins

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General experimental workflow for studying Diclofenac-induced apoptosis.

Conclusion

While the initial query regarding this compound and cancer apoptosis appears to be based on a misunderstanding of the product's function, the field of drug repurposing offers promising avenues for cancer therapy. Diclofenac serves as a compelling example of an established drug with demonstrated pro-apoptotic effects in a variety of cancer models. Its ability to induce apoptosis through multiple, interconnected pathways, including the intrinsic and extrinsic pathways, underscores its potential as a candidate for further investigation in oncology. This technical guide provides a foundational overview of the current understanding of Diclofenac's role in cancer cell apoptosis, offering valuable data and methodologies for researchers in the field.

References

- 1. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]

- 4. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]

- 5. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular targets of diclofenac differs from ibuprofen to induce apoptosis and epithelial mesenchymal transition due to alternation on oxidative stress management p53 independently in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity | PLOS One [journals.plos.org]

- 9. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diclofenac-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Understanding Lofenalac: A Medical Food for Phenylketonuria (PKU)

An in-depth review of scientific and medical literature reveals that "Lofenal" is commonly a misspelling or shortened name for Lofenalac , a specially formulated medical food designed for the nutritional management of phenylketonuria (PKU) . It is crucial to understand that Lofenalac is not a drug or a therapeutic agent with a pharmacological mechanism of action. Instead, it is a foundational component of a highly restrictive diet for individuals with PKU.

The Role of Lofenalac in PKU Management

Phenylketonuria is an inherited metabolic disorder where the body cannot properly break down an amino acid called phenylalanine (Phe). This leads to a toxic buildup of Phe in the blood and brain, which can cause severe intellectual disability and other neurological problems if left untreated.

Lofenalac is an iron-fortified infant formula that is specifically processed to be low in phenylalanine. For infants and children with PKU, it provides a balanced source of essential amino acids, vitamins, and minerals, while strictly limiting Phe intake. This dietary management is the primary and lifelong treatment for PKU, aimed at maintaining blood Phe levels within a safe range to allow for normal growth and cognitive development.

Efficacy and Data Presentation

The "efficacy" of Lofenalac is measured by its ability to support normal growth and development in infants and children with PKU while maintaining safe blood phenylalanine levels. This is typically assessed through regular monitoring of blood Phe concentrations and standard pediatric growth charts.

Table 1: Typical Phenylalanine Content in Standard vs. PKU Formulas

| Formula Type | Phenylalanine Content | Target Population |

| Standard Infant Formula | High | General Infant Population |

| Lofenalac | Low (Specifically formulated) | Infants and Children with PKU |

Experimental Basis and Workflow

The development and use of low-phenylalanine formulas like Lofenalac are based on decades of metabolic research. The fundamental principle is to restrict the dietary intake of the problematic amino acid.

Logical Workflow for PKU Management with Lofenalac

Caption: Workflow for PKU diagnosis and management using Lofenalac.

Signaling Pathways

The concept of "signaling pathways" in the context of drug action does not apply to Lofenalac. Its mechanism is purely nutritional and metabolic. Lofenalac works by restricting the substrate (phenylalanine) for the deficient enzyme, phenylalanine hydroxylase. This prevents the downstream toxic buildup of Phe and its metabolites.

Metabolic Pathway in PKU

Caption: Metabolic pathway contrast in normal vs. PKU individuals.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols to evaluate the anti-cancer effects of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID). While the user requested information on "Lofenal," this term primarily refers to a specialized infant formula and is not associated with in vitro cancer research. The extensive body of scientific literature points to Diclofenac as the compound of interest for such studies.

I. Introduction to Diclofenac's Anti-Cancer Properties

Diclofenac has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] Its mechanisms of action extend beyond the well-known inhibition of cyclooxygenase (COX) enzymes.[2][3][4] In vitro studies have revealed that Diclofenac can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in tumor progression and metabolism in a variety of cancer cell lines.[1][3][5]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Diclofenac's effects on cancer cell lines.

Table 1: Effects of Diclofenac on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (mM) | Incubation Time (h) | Effect on Cell Viability | Reference |

| U937 | Myeloid Leukemia | 0.1 - 0.4 | 24 | Slight reduction | [2] |

| U937 | Myeloid Leukemia | 0.1 - 0.2 | 72 | Reduction to 45% and 31% respectively | [2] |

| PC3 | Prostate Carcinoma | Increasing concentrations | 24 | Significant reduction | [2][3] |

| LS174T | Colorectal Adenocarcinoma | 0.2, 0.4 | 24, 48 | Impaired viability | [3] |

| LoVo | Colorectal Adenocarcinoma | 0.2, 0.4 | 24, 48 | Impaired viability | [3] |

| A549 | Lung Cancer | 0.2, 0.4 | 24, 48 | Impaired viability | [3] |

| MDA-MB-231 | Breast Cancer | 0.2, 0.4 | 24, 48 | Impaired viability | [3] |

| MelIm | Human Melanoma | 0.4 | Not specified | Significant inhibition of proliferation | [2] |

| B16 | Mouse Melanoma | 0.2 and higher | Not specified | Significant reduction in proliferation | [2] |

| TE11 | Esophageal Squamous Cell Carcinoma | IC50: 70.47 µM | Not specified | Markedly inhibited viability | [5] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | IC50: 167.3 µM | Not specified | Markedly inhibited viability | [5] |

| KYSE410 | Esophageal Squamous Cell Carcinoma | IC50: 187.9 µM | Not specified | Markedly inhibited viability | [5] |

| HeLa | Cervical Cancer | 400 µM | 18 | Induces cell death |

Table 2: Effects of Diclofenac on Cell Cycle and Apoptosis

| Cell Line | Effect | Concentration (µM) | Observation | Reference |

| HeLa | Cell Cycle Arrest | 170 (half-maximal effective concentration) | G2/M arrest | |

| Neuroblastoma cells | Apoptosis | Not specified | Linked to superoxide dismutase 2 (SOD2) inhibition | [1] |

| TE11, KYSE150 | Apoptosis and Altered Cell Cycle | Not specified | Documented | [5] |

| U937 | Apoptosis | 0.1, 0.2 mM (after 72h) | Increased cell death | [2] |

III. Key In Vitro Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-cancer effects of Diclofenac.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Diclofenac on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare various concentrations of Diclofenac in culture medium. Remove the old medium from the wells and add 100 µL of the Diclofenac-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Diclofenac, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Diclofenac (e.g., MYC, COX-2, p21, p27, Cyclin D1).[1]

Protocol:

-

Cell Lysis: After treating cells with Diclofenac for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MYC, anti-p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after Diclofenac treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol:

-

Cell Treatment: Treat cells with Diclofenac for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following Diclofenac treatment.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. This allows for the discrimination of cells in different cell cycle phases based on their DNA content.[3][5]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Diclofenac, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

-

Incubation: Incubate for 15-30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of Diclofenac's Anti-Cancer Effects

Diclofenac exerts its anti-cancer effects through multiple signaling pathways. It is known to inhibit COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[8][9] Beyond COX inhibition, Diclofenac has been shown to downregulate the expression of the MYC oncogene, a key regulator of cell growth and metabolism.[2][3] It also impacts glucose metabolism by inhibiting glucose transporter 1 (GLUT1), lactate dehydrogenase A (LDHA), and monocarboxylate transporter 1 (MCT1), leading to reduced lactate secretion by tumor cells.[3] Furthermore, Diclofenac can induce p53-mediated apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[5]

Caption: Signaling pathways modulated by Diclofenac in cancer cells.

Experimental Workflow for In Vitro Evaluation of Diclofenac

The following workflow outlines the sequential steps for a comprehensive in vitro evaluation of Diclofenac's anti-cancer activity.

Caption: A typical workflow for in vitro anti-cancer drug screening.

References

- 1. benchchem.com [benchchem.com]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]